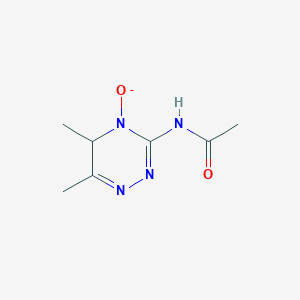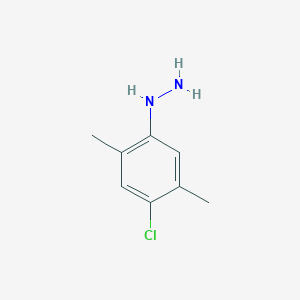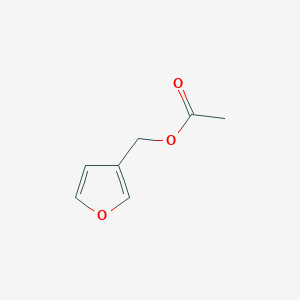
O-Desethyl-O-methyl Chlorpyrifos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, a widely used organophosphate pesticide. This compound is known for its role in pest control, particularly in agricultural settings. It functions by inhibiting the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Desethyl-O-methyl Chlorpyrifos can be synthesized through the demethylation of Chlorpyrifos. This process typically involves the use of strong bases or nucleophiles to remove the methyl group from the Chlorpyrifos molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the efficient conversion of Chlorpyrifos to its derivative.
Chemical Reactions Analysis
Types of Reactions: O-Desethyl-O-methyl Chlorpyrifos undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various chlorinated and oxygenated derivatives, which can have different biological activities and applications.
Scientific Research Applications
O-Desethyl-O-methyl Chlorpyrifos has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Researchers use it to investigate the effects of organophosphate pesticides on biological systems, including their impact on enzyme activity and nervous system function.
Medicine: It serves as a tool in toxicology studies to understand the mechanisms of pesticide poisoning and to develop antidotes.
Industry: The compound is utilized in the development of new pesticides and in the assessment of environmental contamination by organophosphate compounds.
Mechanism of Action
O-Desethyl-O-methyl Chlorpyrifos exerts its effects by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This causes continuous stimulation of the nervous system, resulting in paralysis and death of the insect. The molecular targets include the enzyme acetylcholinesterase and the nervous system pathways involved in signal transmission.
Comparison with Similar Compounds
Diazinon
Malathion
Parathion
Chlorpyrifos
Properties
Molecular Formula |
C8H9Cl3NO3PS |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |
InChI Key |
JVPFGGFTJGNSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


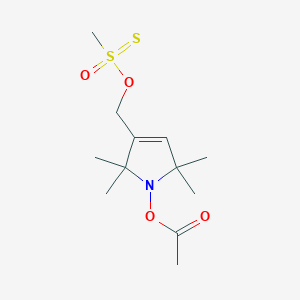
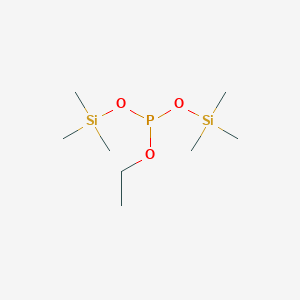

![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B15351253.png)
![5H-pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15351254.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate](/img/structure/B15351256.png)
![Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15351257.png)
